molecular formula C27H27N3O5 B11425841 N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11425841
M. Wt: 473.5 g/mol
InChI Key: ABGKKCWAFMTTOX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, methylbenzyl, and imidazolidinone, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. For instance, the reaction between 4-methoxybenzylamine and a suitable diketone under acidic conditions can yield the imidazolidinone intermediate.

    Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the 4-methoxyphenyl and 4-methylbenzyl groups. This can be achieved using nucleophilic aromatic substitution reactions.

    Acetylation: Finally, the acetylation of the imidazolidinone intermediate with acetic anhydride or acetyl chloride introduces the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones under strong oxidizing conditions.

    Reduction: The imidazolidinone ring can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. For example, the imidazolidinone ring may interact with enzyme active sites, while the aromatic groups can engage in π-π interactions with protein residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H27N3O5/c1-18-4-6-19(7-5-18)17-29-24(16-25(31)28-20-8-12-22(34-2)13-9-20)26(32)30(27(29)33)21-10-14-23(35-3)15-11-21/h4-15,24H,16-17H2,1-3H3,(H,28,31)

InChI Key

ABGKKCWAFMTTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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